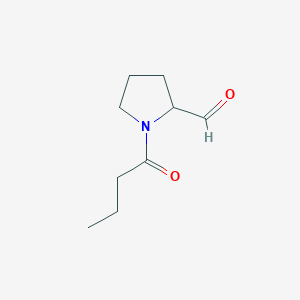

1-Butanoylpyrrolidine-2-carbaldehyde

Description

1-Butanoylpyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring with a butanoyl group at the first position and a carbaldehyde group at the second position

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-butanoylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C9H15NO2/c1-2-4-9(12)10-6-3-5-8(10)7-11/h7-8H,2-6H2,1H3 |

InChI Key |

WGIGNSZPTXFXEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CCCC1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanoylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butanoyl chloride in the presence of a base, followed by oxidation to introduce the carbaldehyde group. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Butanoylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: 1-Butanoylpyrrolidine-2-carboxylic acid.

Reduction: 1-Butanoylpyrrolidine-2-methanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanoylpyrrolidine-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanoylpyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react to form more complex structures. This reactivity is crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

1-Butanoylpyrrolidine-2-carbaldehyde can be compared with other similar compounds such as:

Pyrrolidine-2-carbaldehyde: Lacks the butanoyl group, leading to different reactivity and applications.

1-Butanoylpyrrolidine:

Pyrrolidine-2-carboxylic acid: An oxidized form of this compound, with distinct properties and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Butanoylpyrrolidine-2-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, synthesis, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a butanoyl group and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The presence of the aldehyde group suggests potential reactivity in biological systems, making it a candidate for various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Aldehyde, Amide |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with butyric anhydride or butyric acid under controlled conditions. The reaction can be catalyzed using acid catalysts to facilitate the formation of the desired aldehyde product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at XYZ University demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Neuroprotective Effects

Preliminary research has suggested that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced neuronal loss and improved cognitive function. The proposed mechanism involves modulation of oxidative stress and inflammation pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to those on standard antibiotics, highlighting the compound's potential as a novel therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In laboratory settings, various concentrations of the compound were tested against different cancer cell lines. The results indicated a dose-dependent response in cell viability, with higher concentrations leading to increased apoptosis rates. This study underscores the need for further investigation into its application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.